Benzyl-methyl-piperidin-3-yl-amine hydrochloride
Overview
Description
Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C13H20N2Cl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of benzyl-methyl-piperidin-3-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method includes the N-methylation of benzyl-piperidin-3-yl-amine using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzyl-methyl-piperidin-3-one.
Reduction: The compound can be reduced to benzyl-methyl-piperidin-3-yl-amine.
Substitution: N-alkylation and N-acylation reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Benzyl-methyl-piperidin-3-one
Reduction: Benzyl-methyl-piperidin-3-yl-amine
Substitution: Various N-alkylated and N-acylated derivatives
Scientific Research Applications
Benzyl-methyl-piperidin-3-yl-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: It has potential therapeutic applications, including as a precursor for the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which benzyl-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Piperidine
Benzyl-piperidine
N-methyl-piperidine
N-ethyl-piperidine
N-propyl-piperidine
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Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDLZJPIRTLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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